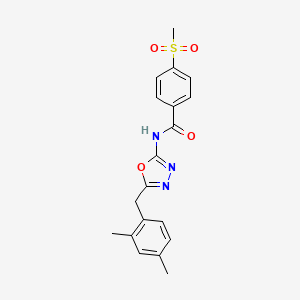![molecular formula C16H20ClNO3S2 B2452212 2-butoxy-5-chloro-4-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide CAS No. 914245-16-2](/img/structure/B2452212.png)
2-butoxy-5-chloro-4-methyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a phenyl ring substituted with butoxy, chloro, and methyl groups, as well as a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine typically involves a multi-step process. One common method includes the reaction of 2-butoxy-5-chloro-4-methylbenzenesulfonyl chloride with 2-thienylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfone derivatives, while reduction with LiAlH4 can produce sulfinyl or thiol derivatives.
Scientific Research Applications
(2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- (2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine
- (2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine
- (2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine
Uniqueness
(2-Butoxy-5-chloro-4-methylphenyl)sulfonylamine is unique due to the presence of both a thienylmethyl group and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-butoxy-5-chloro-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S2/c1-3-4-7-21-15-9-12(2)14(17)10-16(15)23(19,20)18-11-13-6-5-8-22-13/h5-6,8-10,18H,3-4,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNWBZUSQJSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-ETHYL-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,2,4-TRIAZOL-4-AMINE](/img/structure/B2452129.png)
![1-(4-ethoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2452131.png)
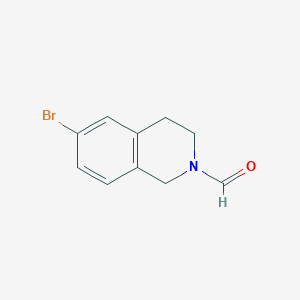
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methoxybenzenecarboxamide](/img/structure/B2452136.png)
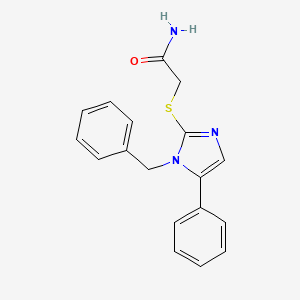
![N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide](/img/structure/B2452138.png)
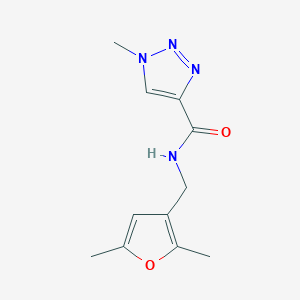
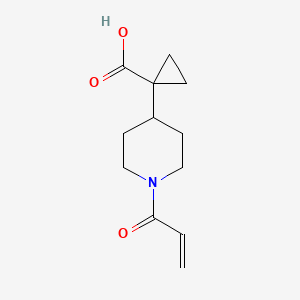
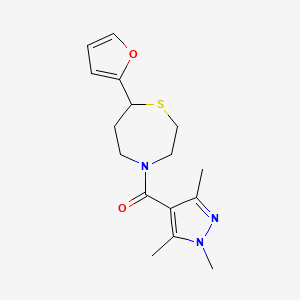
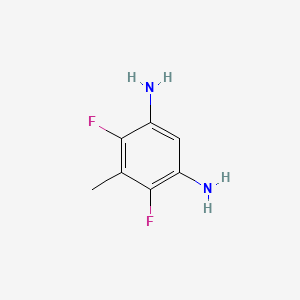
![5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B2452143.png)
![7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2452145.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)
